molecular formula C17H15F2N5O B2369646 2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034504-64-6

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2369646
CAS No.: 2034504-64-6
M. Wt: 343.338
InChI Key: NVCWBLUYXAVSQP-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a combination of fluorinated phenyl, pyrazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the pyrazine moiety: This step involves the coupling of the pyrazole derivative with a pyrazine ring, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the difluorophenyl group: This is usually done via nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced to the intermediate compound.

    Final acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 2-(2,4-difluorophenyl)-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Uniqueness

2-(2,4-difluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both pyrazine and pyrazole rings, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c18-13-2-1-12(14(19)10-13)9-17(25)22-6-8-24-7-3-15(23-24)16-11-20-4-5-21-16/h1-5,7,10-11H,6,8-9H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCWBLUYXAVSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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